molecular formula C15H15ClN2O2 B6625226 3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide

3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide

Cat. No. B6625226
M. Wt: 290.74 g/mol
InChI Key: PTDLYOROEYSCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide is a chemical compound used in scientific research. It is commonly known as ML239 and belongs to the class of benzamides. The compound is synthesized using a specific method and has various applications in scientific research.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide involves the inhibition of specific enzymes and proteins. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of certain genes that can suppress the development of cancer and inflammation.
Biochemical and Physiological Effects:
3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide has various biochemical and physiological effects. The compound has been found to induce cell death in cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide in lab experiments include its specificity and potency. The compound has been found to selectively inhibit HDACs, which makes it a useful tool for studying the biological mechanisms of various diseases. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of 3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide in scientific research. One direction is the development of more potent and selective HDAC inhibitors based on the structure of the compound. Another direction is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and inflammation. Additionally, the compound's potential use in the treatment of neurodegenerative disorders warrants further investigation.

Synthesis Methods

The synthesis of 3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide involves the reaction of 2-methoxypyridine-3-carboxylic acid with thionyl chloride to form 2-chloro-3-methoxypyridine. The 2-chloro-3-methoxypyridine is then reacted with N,N-dimethylbenzamide in the presence of a base to form 3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide.

Scientific Research Applications

3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide has various applications in scientific research. It is used as a tool compound to study the biological mechanisms of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the development of these diseases.

properties

IUPAC Name

3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-11(6-4-7-12(10)16)15(19)18(2)13-8-5-9-17-14(13)20-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDLYOROEYSCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)N(C)C2=C(N=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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